Bienvenue dans la boutique en ligne BenchChem!

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide

Lipophilicity Drug-likeness Membrane permeability

This research-grade N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide (CAS 953196-51-5) features a propyl linker that eliminates the ethoxy oxygen essential for D2 dopamine receptor binding. Unlike trimethobenzamide, this scaffold provides a clean CNS-targeted chemotype (XLogP 3.5) with dual functionalization handles for SAR libraries. Ideal as a negative control in D2 assays or a metabolic-stable intermediate for GPCR/ion-channel screening. Verify identity via HPLC/NMR to ensure no trimethobenzamide contamination.

Molecular Formula C21H28N2O4
Molecular Weight 372.465
CAS No. 953196-51-5
Cat. No. B2836271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide
CAS953196-51-5
Molecular FormulaC21H28N2O4
Molecular Weight372.465
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C21H28N2O4/c1-23(2)17-10-8-15(9-11-17)7-6-12-22-21(24)16-13-18(25-3)20(27-5)19(14-16)26-4/h8-11,13-14H,6-7,12H2,1-5H3,(H,22,24)
InChIKeyXSXVNCAGGFRZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(4-(Dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide (CAS 953196-51-5): Structural Identity and Procurement Baseline


N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide (CAS 953196-51-5, PubChem CID 16889798) is a synthetic benzamide derivative bearing a 3,4,5-trimethoxybenzamide core linked via a propyl spacer to a 4-(dimethylamino)phenyl moiety [1]. With a molecular weight of 372.5 g/mol, XLogP3-AA of 3.5, five hydrogen bond acceptors, and nine rotatable bonds, this compound occupies a distinct physicochemical space relative to clinically established trimethoxybenzamides such as trimethobenzamide (CAS 138-56-7) [1][2]. It is catalogued as a research-grade screening compound or synthetic intermediate, with its electron-rich dimethylamino and trimethoxyphenyl pharmacophores suggesting potential interactions with diverse biological targets [1].

Why Trimethoxybenzamide Analogs Are Not Interchangeable with CAS 953196-51-5


The 3,4,5-trimethoxybenzamide scaffold is shared by multiple compounds with markedly divergent linker architectures, and these structural variations translate into distinct physicochemical and pharmacological profiles that preclude simple substitution. The target compound (CAS 953196-51-5) employs a three-carbon propyl linker directly attached to a 4-(dimethylamino)phenyl ring, whereas the FDA-approved antiemetic trimethobenzamide (CAS 138-56-7) uses a methylene-ethoxy spacer that introduces an additional oxygen atom [1][2]. This single atom difference alters the hydrogen bond acceptor count (5 vs 6), the computed lipophilicity (XLogP 2.38 vs 3.5), and the rotatable bond count, all of which influence membrane permeability, metabolic stability, and target recognition [1][2]. Furthermore, the absence of the ethoxy oxygen in the target compound eliminates a key hydrogen-bonding contact that trimethobenzamide uses for D2 dopamine receptor antagonism, strongly suggesting that these two molecules will exhibit divergent target engagement profiles [2][3]. Consequently, any research or development workflow that treats CAS 953196-51-5 as a generic trimethoxybenzamide equivalent risks irreproducible results.

Quantitative Differentiation Evidence for N-(3-(4-(Dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide (CAS 953196-51-5)


Lipophilicity Advantage: +1.12 LogP Units Over Trimethobenzamide

Computed XLogP, a predictor of passive membrane permeability, is 3.5 for the target compound (CAS 953196-51-5), substantially higher than the 2.38 XLogP reported for trimethobenzamide (CAS 138-56-7), representing an increase of +1.12 log units [1][2]. This enhanced lipophilicity arises from the replacement of the ethoxy oxygen in trimethobenzamide's linker with a direct propyl chain, reducing polarity and increasing hydrophobic surface area [1].

Lipophilicity Drug-likeness Membrane permeability

Reduced Hydrogen Bond Acceptor Count: 5 vs 6 for Trimethobenzamide

The target compound possesses five hydrogen bond acceptors (5 HBA), driven by three methoxy oxygens, one amide carbonyl oxygen, and one dimethylamino nitrogen; the protonated dimethylamino group serves as the single hydrogen bond donor (1 HBD) [1]. In contrast, trimethobenzamide possesses six hydrogen bond acceptors due to the additional ethoxy ether oxygen in its linker (HBA = 6, HBD = 1) [2]. Removal of this HBA site reduces the polar surface area burden and may improve membrane crossing but could alter the compound's ability to engage specific hydrogen-bonding residues at target binding sites [1].

Hydrogen bonding Drug design Solubility

Rotatable Bond Flexibility: 9 vs 10–11 for Trimethobenzamide

The target compound contains nine rotatable bonds, whereas trimethobenzamide contains 10 rotatable bonds (DrugBank) to 11 rotatable bonds (IUPHAR/BPS CDK calculation) [1][2]. The difference arises from the ethoxy linker in trimethobenzamide, which contributes an additional freely rotating C–O bond (O–CH2–CH2–N) not present in the propyl linker of the target compound [1]. Fewer rotatable bonds reduce the conformational entropy penalty upon binding and are generally associated with improved binding affinity and oral bioavailability [1].

Molecular flexibility Conformational entropy Drug-likeness

Structural Linker Architecture: Propyl Spacer vs Ethoxy-Methylene Spacer

A fundamental structural distinction exists in the linker architecture: the target compound employs a propyl (–CH2–CH2–CH2–) spacer directly connecting the amide nitrogen to the 4-(dimethylamino)phenyl ring [1]. Trimethobenzamide, by contrast, uses a methylene-ethoxy linker (–CH2–O–CH2–CH2–) where the amide nitrogen is attached to a benzyl group, and the dimethylamino group is tethered through an ethoxy chain para to the benzyl attachment point [2]. The propyl linker yields a three-carbon hydrocarbon spacer with exclusively C–C single bonds; the ethoxy-methylene linker introduces an ether oxygen at a position that can engage in hydrogen bonding [1][2]. This structural divergence fundamentally alters the spatial positioning of the dimethylamino group relative to the trimethoxyphenyl pharmacophore, potentially redirecting molecular recognition at protein binding sites [1].

Scaffold hopping Linker design SAR

Predicted Target Profile Divergence: Absence of D2 Dopamine Receptor Engagement

Trimethobenzamide is an established dopamine D2 receptor antagonist (blocker) and derives its clinical antiemetic efficacy from this mechanism [1]. The target compound (CAS 953196-51-5) has been explicitly described in available databases as lacking characterized biological activity data, and no peer-reviewed studies report specific target engagement for this molecule [2]. Structurally, the replacement of the ethoxy linker in trimethobenzamide with a propyl linker in the target compound removes a critical hydrogen-bonding contact point at the linker region [2][3]. Based on SAR precedent from trimethoxybenzamide series, linker modifications at this position are known to profoundly affect pharmacological activity, with the ethoxy oxygen being essential for D2 receptor affinity [1][3]. The target compound is therefore unlikely to retain meaningful D2 antagonism.

Target selectivity D2 receptor Antiemetic

Recommended Application Scenarios for N-(3-(4-(Dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide (CAS 953196-51-5)


Chemical Probe Development for Non-Dopaminergic CNS Targets

The target compound's elevated lipophilicity (XLogP 3.5 vs 2.38 for trimethobenzamide) and reduced rotatable bond count (9 vs 10–11) favor blood-brain barrier penetration [1]. Critically, the absence of the ethoxy linker oxygen strongly suggests a loss of D2 dopamine receptor affinity, making this compound a superior starting scaffold for CNS targets where dopaminergic off-target activity must be avoided [2]. Researchers probing novel GPCRs, ion channels, or enzymes in the CNS can leverage this compound's drug-like physicochemical profile without the confounding D2 pharmacology inherent to trimethobenzamide-derived chemotypes.

Scaffold Hopping Library Design Around the Trimethoxybenzamide Pharmacophore

The propyl-linked architecture of CAS 953196-51-5 represents a scaffold-hop from the clinically validated trimethobenzamide template, replacing the metabolically labile ethoxy linker (subject to N-dealkylation and O-dealkylation) with a more stable all-carbon propyl chain [1][2]. Medicinal chemistry groups pursuing structure-activity relationship (SAR) exploration of trimethoxybenzamide-based libraries can use this compound as a control to evaluate the contribution of linker composition to metabolic stability, target selectivity, and pharmacokinetic profile [3]. The compound's availability as a research-grade intermediate supports its use as a key building block in parallel synthesis campaigns.

Negative Control for D2-Mediated Antiemetic Assays

Given that trimethobenzamide is a reference D2 antagonist antiemetic, and that CAS 953196-51-5 lacks the ethoxy oxygen essential for D2 binding, this compound is rationally suited as a negative control in D2 receptor binding or functional assays [1][2]. Its structural similarity to trimethobenzamide—differing by only one atom (O vs CH2)—enables robust SAR interpretation, allowing researchers to attribute any observed difference in antiemetic or dopaminergic activity specifically to the linker oxygen rather than to wholesale scaffold changes [1]. Procurement for this purpose should include verification of identity and purity via HPLC and NMR to ensure no trimethobenzamide contamination.

Intermediate for Synthesis of Diversified Benzamide Libraries

The target compound's secondary amide and terminal dimethylamino group provide two orthogonal reactive handles for further derivatization: the amide nitrogen can be alkylated or acylated, while the dimethylamino group can be quaternized, oxidized, or demethylated [1]. This dual functionalization potential makes CAS 953196-51-5 a versatile intermediate for generating combinatorial libraries of benzamide derivatives for high-throughput screening against panels of kinases, GPCRs, or epigenetic targets [1]. The propyl linker additionally provides a three-carbon spacer that can be further functionalized via C–H activation chemistry, offering an advantage over the oxidation-prone ethoxy linker in trimethobenzamide.

Quote Request

Request a Quote for N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.